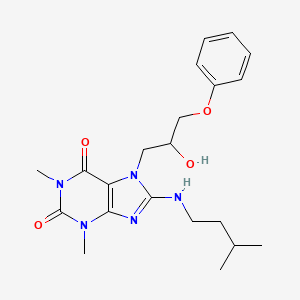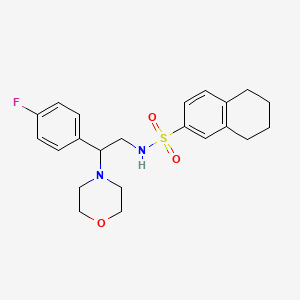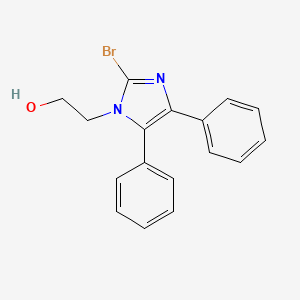
4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” is a derivative of thiophene . Thiophene is an organic compound with the formula SC4H3CO2H . The compound “this compound” has a methoxycarbonyl group attached to the 5th carbon and an amino group attached to the 4th carbon .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is also a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular weight of “this compound” is 201.2 . The InChI code for this compound is 1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3, (H,8,11) (H,9,10) .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound “this compound” is a white to yellow solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Potential as a Building Block for Polymers and Functional Materials
4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid can be considered an essential precursor in the synthesis of advanced materials. It's potentially analogous to other furan derivatives used in generating polymers and functional materials. For instance, 5-Hydroxymethylfurfural (HMF) and its derivatives have been explored for their utility in creating monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and more. Given its structural uniqueness, this compound could play a similar role in developing new generation polymers and functional materials derived from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Involvement in Biocatalysis and Bioconversion Processes
Exploring the bioconversion of carboxylic acids, including analogs like this compound, can shed light on their potential applications in biotechnological routes. Carboxylic acids have been recognized for their utility as precursors in various industrial chemicals through fermentation processes involving engineered microbes. Understanding the mechanisms of biocatalyst inhibition and bioconversion strategies could unlock new pathways for utilizing this compound in producing valuable biochemicals (Jarboe, Royce, & Liu, 2013).
Role in Synthesis of Carcinogenicity Studies
The structural modification of thiophene derivatives, including those similar to this compound, has been explored in the context of understanding their carcinogenic potential. This approach offers insights into designing molecules with reduced toxicity and understanding the underlying mechanisms of carcinogenicity, which could be beneficial in developing safer chemicals and drugs (Ashby, Styles, Anderson, & Paton, 1978).
Antimicrobial and Antioxidant Applications
Compounds like this compound could have potential antimicrobial and antioxidant applications, similar to other phenolic acids such as Chlorogenic Acid (CGA). CGA exhibits a wide range of therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory effects. By analogy, exploring the biological activities of this compound could reveal similar benefits, making it a candidate for pharmaceutical and nutraceutical applications (Naveed et al., 2018).
As a Spin Label in Peptide Studies
The use of spin labels, such as TOAC, in peptides provides a methodology for analyzing peptide dynamics and structure. Given the structural specificity of this compound, it could potentially be employed in similar capacities to study peptide behavior, offering insights into peptide-membrane interactions, peptide secondary structure, and the effects of specific amino acid modifications on peptide function (Schreier et al., 2012).
Direcciones Futuras
The future directions of “4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis and potential applications. For example, a recent study discussed the potential of a catalytic protodeboronation of pinacol boronic esters, which could be a valuable transformation for compounds like "this compound" .
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, including the formation of carbon–carbon bonds via suzuki–miyaura (sm) cross-coupling reactions .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which thiophene derivatives are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-amino-5-methoxycarbonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-7(11)5-3(8)2-4(13-5)6(9)10/h2H,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKTIQHWDIECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)


![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)


![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

